molecular formula C14H17IN2O2 B2728248 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one CAS No. 1009240-72-5

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one

Cat. No.: B2728248
CAS No.: 1009240-72-5
M. Wt: 372.206
InChI Key: WKRAFSZVSCJPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one is a synthetic organic compound with the molecular formula C14H17IN2O2 It is characterized by the presence of an ethyl group, an iodo-substituted methylbenzoyl group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazinone Ring: The piperazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Iodo-Substituted Methylbenzoyl Group: This step involves the acylation of the piperazinone ring with 3-iodo-4-methylbenzoyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the iodo group.

Scientific Research Applications

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-(3-chloro-4-methylbenzoyl)piperazin-2-one
  • 3-Ethyl-4-(3-bromo-4-methylbenzoyl)piperazin-2-one
  • 3-Ethyl-4-(3-fluoro-4-methylbenzoyl)piperazin-2-one

Uniqueness

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

3-ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O2/c1-3-12-13(18)16-6-7-17(12)14(19)10-5-4-9(2)11(15)8-10/h4-5,8,12H,3,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAFSZVSCJPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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